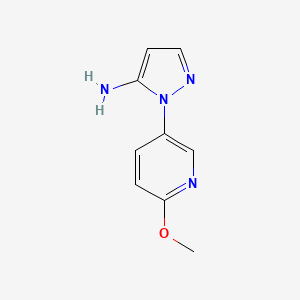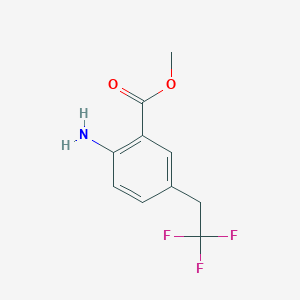![molecular formula C20H24BN3O4 B13928649 N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)
N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide is a complex organic compound that features a boronic ester group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide typically involves multiple steps. One common method includes the coupling of a boronic ester with an amine derivative under specific conditions. The reaction often requires a palladium catalyst and a base to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
化学反応の分析
Types of Reactions
N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic ester site.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and time, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction can produce various amine derivatives .
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
In biology and medicine, N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide is studied for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising compound for therapeutic applications .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .
作用機序
The mechanism of action of N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways .
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide stands out due to its unique combination of a boronic ester group and a pyridinecarboxamide moiety
特性
分子式 |
C20H24BN3O4 |
|---|---|
分子量 |
381.2 g/mol |
IUPAC名 |
N-methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H24BN3O4/c1-19(2)20(3,4)28-21(27-19)14-8-6-7-13(11-14)17(25)24-15-9-10-16(23-12-15)18(26)22-5/h6-12H,1-5H3,(H,22,26)(H,24,25) |
InChIキー |
FPJXTMLBTFXGJP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CN=C(C=C3)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


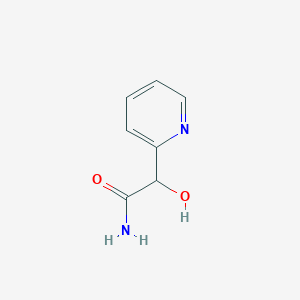

![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)
![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)
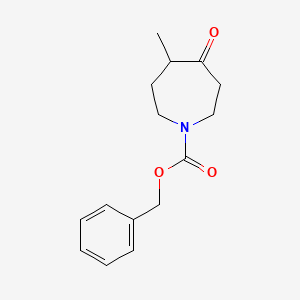
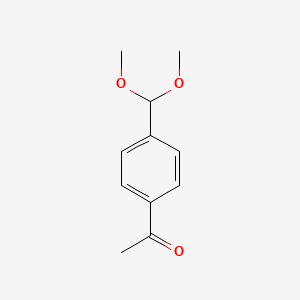
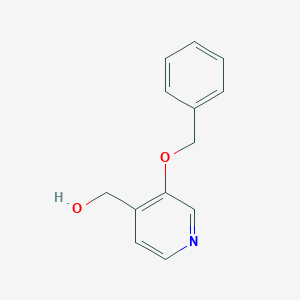
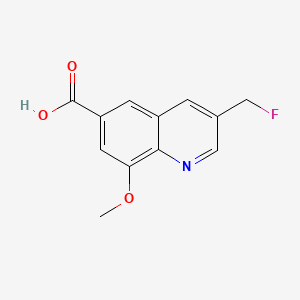
![2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)
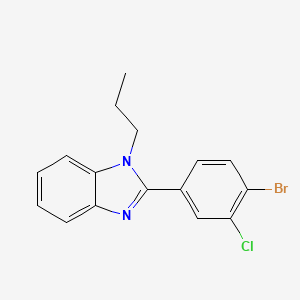

![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)
